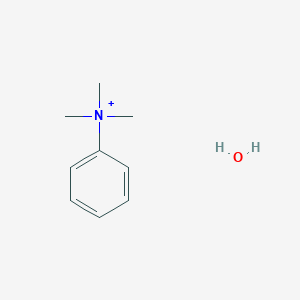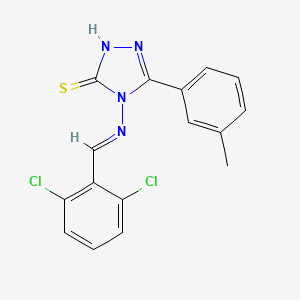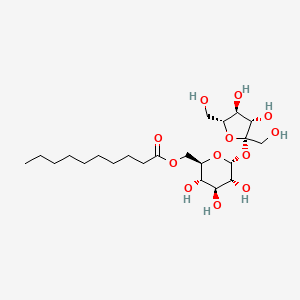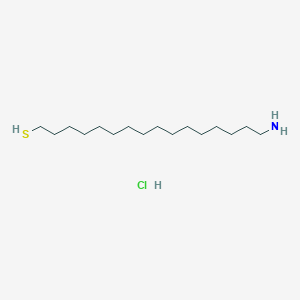
1-Bromo-2,4,6-tricyclopentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4,6-tricyclopentylbenzene is an organic compound with the molecular formula C21H29Br. It is a derivative of benzene, where three cyclopentyl groups are attached to the benzene ring at positions 2, 4, and 6, and a bromine atom is attached at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,6-tricyclopentylbenzene can be synthesized through a multi-step process involving the bromination of 2,4,6-tricyclopentylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,4,6-tricyclopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding brominated cyclopentyl derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,4,6-tricyclopentylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted cyclopentylbenzene derivatives.
Oxidation: Formation of brominated cyclopentyl derivatives.
Reduction: Formation of 2,4,6-tricyclopentylbenzene.
Applications De Recherche Scientifique
1-Bromo-2,4,6-tricyclopentylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4,6-tricyclopentylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further interact with various biomolecules, influencing biological processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,4,6-triisopropylbenzene
- 1-Bromo-2,4,6-tri-tert-butylbenzene
- 1-Bromo-2,6-diisopropylbenzene
- 2-Bromomesitylene
Uniqueness
1-Bromo-2,4,6-tricyclopentylbenzene is unique due to the presence of three cyclopentyl groups attached to the benzene ring, which imparts distinct steric and electronic properties. This structural uniqueness makes it a valuable compound for studying steric effects in chemical reactions and for designing novel organic molecules with specific properties .
Propriétés
Numéro CAS |
1352726-24-9 |
|---|---|
Formule moléculaire |
C21H29Br |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-bromo-1,3,5-tricyclopentylbenzene |
InChI |
InChI=1S/C21H29Br/c22-21-19(16-9-3-4-10-16)13-18(15-7-1-2-8-15)14-20(21)17-11-5-6-12-17/h13-17H,1-12H2 |
Clé InChI |
QRLTUCJNCQBOBR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=C(C(=C2)C3CCCC3)Br)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)








![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)


![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)

